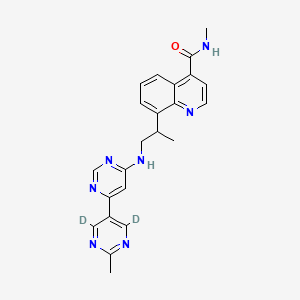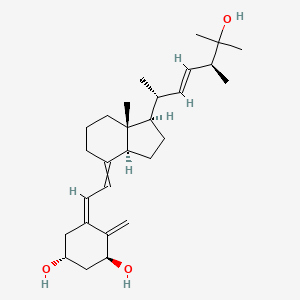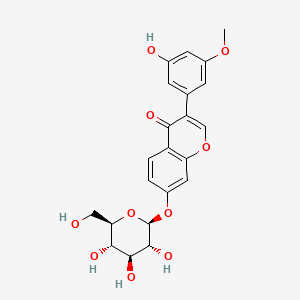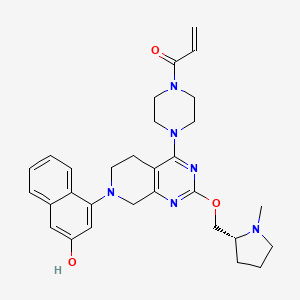
Rac-VX-984
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-VX-984 is a selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This compound has garnered significant attention due to its potential to enhance the radiosensitivity of cancer cells, particularly in the treatment of glioblastoma and non-small cell lung cancer .
Preparation Methods
The synthesis of Rac-VX-984 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions that involve the formation of specific bonds and functional groups .
Chemical Reactions Analysis
Rac-VX-984 undergoes various chemical reactions, primarily focusing on its interaction with DNA-PKcs. The compound inhibits the phosphorylation of DNA-PKcs substrates, which is a critical step in the non-homologous end joining (NHEJ) pathway of DNA repair. This inhibition leads to an accumulation of DNA double-strand breaks, thereby enhancing the cytotoxic effects of ionizing radiation and chemotherapeutic agents .
Scientific Research Applications
Rac-VX-984 has been extensively studied for its potential applications in cancer therapy. It has shown promise in enhancing the efficacy of radiotherapy and chemotherapy by inhibiting the repair of DNA double-strand breaks in cancer cells. This compound has been tested in various preclinical models, including glioblastoma and non-small cell lung cancer, where it has demonstrated significant radiosensitizing effects . Additionally, this compound is being investigated for its potential use in combination with other DNA-damaging agents, such as doxorubicin, to improve treatment outcomes in breast and ovarian cancers .
Mechanism of Action
The primary mechanism of action of Rac-VX-984 involves the inhibition of DNA-PKcs, a key enzyme in the NHEJ pathway of DNA repair. By inhibiting DNA-PKcs, this compound prevents the repair of DNA double-strand breaks, leading to an accumulation of these lethal lesions in cancer cells. This inhibition enhances the cytotoxic effects of ionizing radiation and chemotherapeutic agents, thereby improving the overall efficacy of cancer treatments .
Comparison with Similar Compounds
Rac-VX-984 is unique in its selectivity for DNA-PKcs, which distinguishes it from other DNA repair inhibitors. Similar compounds include NU7441 and KU-0060648, which also target DNA-PKcs but may have different selectivity profiles and pharmacokinetic properties. This compound’s ability to cross the blood-brain barrier and its potent radiosensitizing effects make it a valuable candidate for the treatment of brain tumors, setting it apart from other inhibitors .
Properties
Molecular Formula |
C23H23N7O |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
8-[1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/i11D,12D |
InChI Key |
PEACIOGDEQRHFA-USUSYXOVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)
![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)

![4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11935490.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11935511.png)
![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)




![[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate](/img/structure/B11935546.png)
